4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS No.: 2415503-03-4
Cat. No.: VC4507380
Molecular Formula: C17H23N7O
Molecular Weight: 341.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415503-03-4 |
|---|---|
| Molecular Formula | C17H23N7O |
| Molecular Weight | 341.419 |
| IUPAC Name | 4-[2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C17H23N7O/c1-14-12-19-16(20-13-14)23-4-6-24(7-5-23)17-18-3-2-15(21-17)22-8-10-25-11-9-22/h2-3,12-13H,4-11H2,1H3 |
| Standard InChI Key | LKYIQRNVRUNKAM-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their coupling and subsequent attachment to the morpholine ring. Common methods might include nucleophilic substitution reactions and coupling reactions under controlled conditions.
Biological and Medicinal Applications
Compounds with similar structures are often used in medicinal chemistry as scaffolds for drug design. They can interact with biological targets such as enzymes and receptors, potentially leading to therapeutic effects. For example, pyrimidine derivatives are known for their anticancer and antiviral properties .
Comparison with Similar Compounds
Similar compounds, such as 4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine, have been studied for their biological activities and chemical reactivity. These compounds are valuable in research due to their unique substitution patterns, which can confer distinct biological activities.
Future Research Directions
Further research on 4-{2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine would involve detailed synthesis protocols, structural characterization, and biological activity assessments. This could include studying its interactions with specific enzymes or receptors and evaluating its potential as a lead compound for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume